tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate: is a complex organic compound that features a combination of various functional groups, including a benzimidazole, quinoline, piperidine, and oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Quinoline synthesis: The Skraup synthesis is a common method, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperidine ring formation: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Oxetane ring introduction: This step typically involves the reaction of a suitable epoxide with a nucleophile under basic conditions.
Final coupling and protection: The final step involves coupling the synthesized fragments and protecting the amine group with a tert-butyl carbamate group.
Industrial Production Methods: Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and quinoline moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: : In biological research, it can serve as a probe to study various biochemical pathways and interactions due to its structural complexity.
Industry: : In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application, but generally, it can modulate biological activity by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used in the protection of amine groups during synthesis.
Benzimidazole derivatives: Known for their pharmacological activities, including antifungal and anticancer properties.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
Uniqueness: : The uniqueness of tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate lies in its multi-functional structure, which allows for diverse interactions and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O4/c1-30(2,3)40-29(37)33-22-12-14-35(15-13-22)26-7-5-6-21-8-11-27(34-28(21)26)36-20-32-24-16-23(9-10-25(24)36)39-19-31(4)17-38-18-31/h5-11,16,20,22H,12-15,17-19H2,1-4H3,(H,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEISTUNIRPWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)NC(=O)OC(C)(C)C)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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